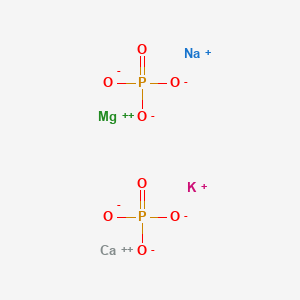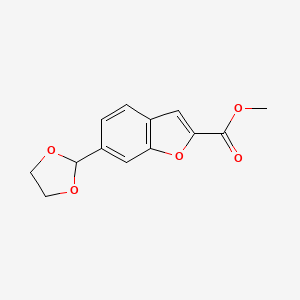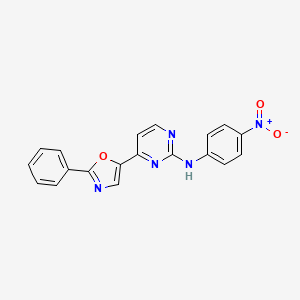propanedinitrile CAS No. 647839-87-0](/img/structure/B12603381.png)
[(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoropyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including the Umemoto reaction and the Balts-Schiemann reaction . These reactions often require specific reagents and conditions to ensure the successful incorporation of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents plays a crucial role in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, especially involving the fluorine atoms, are common and can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a range of new compounds with modified properties .
Scientific Research Applications
(5-Fluoropyridin-2-yl)methylpropanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific use and context of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with fewer fluorine atoms.
3,3,3-Trifluoropropylamine: Contains the trifluoropropyl group but lacks the pyridine ring.
Pentafluoropyridine: A highly fluorinated pyridine with different properties.
Uniqueness
(5-Fluoropyridin-2-yl)methylpropanedinitrile is unique due to its combination of fluorinated pyridine and trifluoropropyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
647839-87-0 |
|---|---|
Molecular Formula |
C12H9F4N3 |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
2-[(5-fluoropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F4N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2 |
InChI Key |
HBKRDHLELDQYBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


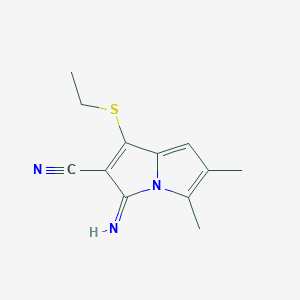
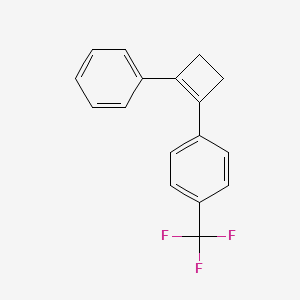
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
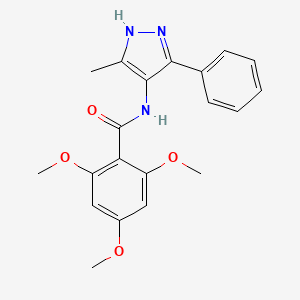
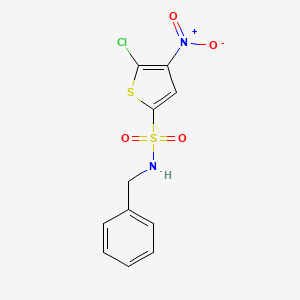
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
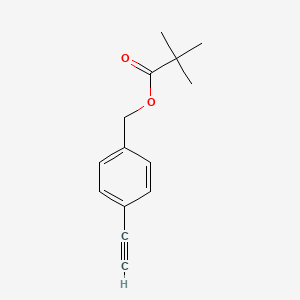

propanedinitrile](/img/structure/B12603344.png)
